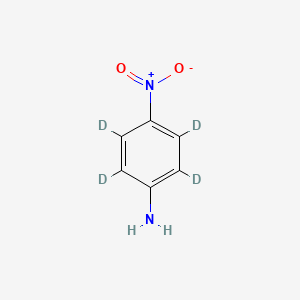

4-Nitroaniline-2,3,5,6-D4

Description

Contextual Significance of Deuterated Aromatic Amines in Chemical Science

Deuterated aromatic amines, a class of organic compounds where one or more hydrogen atoms in an aromatic amine have been replaced by deuterium (B1214612), have gained significant traction in medicinal chemistry and materials science. bohrium.com This isotopic substitution can lead to enhanced metabolic stability and unique physicochemical properties. bohrium.com The demand for deuterated compounds is on the rise, driven by a renewed interest in "heavy drugs" which can exhibit improved therapeutic profiles. nih.gov

The incorporation of deuterium can slow down metabolic oxidation, a crucial factor in drug development. Aromatic amines and their derivatives are present in numerous clinically important pharmaceuticals, making their deuterated analogues valuable for studying metabolism and potential toxicity of metabolites. nih.gov The development of efficient and selective methods for synthesizing deuterated amines is an active area of research, highlighting their importance in drug discovery and beyond. nih.govrsc.org

Rationale for Deuteration at Specific Positions (2,3,5,6) in 4-Nitroaniline (B120555)

The selective deuteration of 4-nitroaniline at the 2, 3, 5, and 6 positions of the benzene (B151609) ring is a deliberate strategy to create a stable, isotopically labeled internal standard. The positions ortho and meta to the amino and nitro groups are targeted for deuterium substitution. This specific labeling pattern ensures that the deuterium atoms are not easily exchanged during chemical reactions or analytical procedures, providing a stable isotopic signature. The presence of deuterium at these positions also minimally alters the fundamental chemical reactivity of the amino and nitro functional groups, allowing the deuterated molecule to mimic the behavior of its non-deuterated counterpart in various analytical systems.

Overview of the Distinctive Research Utility of 4-Nitroaniline-2,3,5,6-D4 in Chemical and Analytical Disciplines

This compound is primarily utilized as an internal standard in analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. smolecule.com In mass spectrometry, the known mass difference between the deuterated standard and the non-deuterated analyte allows for precise and accurate quantification, even in complex biological or environmental samples. This is particularly useful for compensating for matrix effects, where other components in a sample can interfere with the signal of the target analyte. For instance, in liquid chromatography-mass spectrometry (LC-MS), it has been shown to improve quantification accuracy by reducing signal suppression in plasma samples.

In NMR spectroscopy, the distinct signals from the deuterium atoms provide a reliable reference for chemical shift measurements. Beyond its role as an internal standard, this compound is also used in metabolic studies to trace the pathways of drug metabolism and the interactions of xenobiotics within biological systems. Its non-deuterated counterpart, 4-nitroaniline, is a known precursor in the synthesis of dyes and pharmaceuticals, and its absorption spectrum is utilized in the determination of certain chemical derivatives. pharmaffiliates.comwikipedia.orgijirset.com The deuterated form, therefore, finds application in studies related to these areas where precise tracking and quantification are essential. pharmaffiliates.com

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 64164-08-5 smolecule.com |

| Molecular Formula | C₆H₂D₄N₂O₂ smolecule.com |

| Molecular Weight | 142.15 g/mol smolecule.comnih.gov |

| IUPAC Name | 2,3,5,6-tetradeuterio-4-nitroaniline smolecule.comnih.gov |

| Melting Point | 148-150°C |

| Appearance | Yellow to brown powder wikipedia.org |

Interactive Data Table: Key Identifiers

| Identifier | Value |

| InChI | InChI=1S/C6H6N2O2/c7-5-1-3-6(4-2-5)8(9)10/h1-4H,7H2/i1D,2D,3D,4D smolecule.com |

| InChI Key | TYMLOMAKGOJONV-RHQRLBAQSA-N smolecule.com |

| SMILES | C1=CC(=CC=C1N)N+[O-] smolecule.com |

| Synonyms | 4-Nitrobenzen-2,3,5,6-d4-amine, p-Nitroaniline-d4 smolecule.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3,5,6-tetradeuterio-4-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2/c7-5-1-3-6(4-2-5)8(9)10/h1-4H,7H2/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYMLOMAKGOJONV-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1N)[2H])[2H])[N+](=O)[O-])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Isotopic Labeling Strategies for 4 Nitroaniline 2,3,5,6 D4

Direct Deuteration via Acid-Catalyzed Exchange Mechanisms

One of the most direct approaches to synthesizing 4-Nitroaniline-2,3,5,6-D4 involves the acid-catalyzed hydrogen-deuterium exchange of non-deuterated 4-nitroaniline (B120555). This method leverages the ability of strong deuterated acids to replace the hydrogen atoms on the aromatic ring with deuterium (B1214612).

Optimization of Deuterium Incorporation Efficiency and Positional Specificity

Achieving high deuterium incorporation efficiency is paramount in the synthesis of isotopically labeled compounds. In the case of 4-nitroaniline, the amino group directs electrophilic substitution to the ortho and para positions, while the nitro group is a meta-director. In strongly acidic media, the amino group is protonated, becoming a meta-director. This electronic interplay influences the positions most susceptible to deuteration. researchgate.net

Research has shown that the use of deuterated strong acids like deuterated sulfuric acid (D₂SO₄) or deuterated trifluoroacetic acid (CF₃COOD) can effectively facilitate this exchange. researchgate.netnih.gov The efficiency of deuterium incorporation can often be enhanced by performing multiple exchange cycles. For instance, refluxing 4-nitroaniline in D₂SO₄ can lead to significant deuteration at the 2, 3, 5, and 6 positions. The optimization of reaction conditions, such as temperature and reaction time, is critical to maximize the deuterium labeling at the desired positions. researchgate.net

| Catalyst/Reagent | Conditions | Deuterium Incorporation | Reference |

|---|---|---|---|

| D₂SO₄ | Reflux at 95°C for 24–48 hours | High incorporation at positions 2, 3, 5, and 6 | |

| CF₃COOD | Room temperature | Efficient for various aromatic amines | researchgate.netnih.gov |

| Mn@Starch-1000 | 1000°C, D₂O, H₂ pressure | 94% at ortho-positions of anilines | researchgate.net |

Controlled Reaction Conditions and Catalytic Systems in Deuteration

Precise control over reaction conditions is essential to ensure the desired outcome. For acid-catalyzed deuteration, temperature is a key parameter. For example, when using D₂SO₄, temperatures exceeding 100°C can lead to unwanted side reactions like sulfonation. Therefore, maintaining a strict temperature range is crucial for a clean reaction.

Various catalytic systems have been explored to improve the efficiency and selectivity of deuteration. While traditional methods rely on strong acids, newer approaches utilize transition metal catalysts. researchgate.netchemrxiv.orgacs.org For instance, silver-catalyzed deuteration of nitroaromatics using D₂O as the deuterium source has been reported. researchgate.netchemrxiv.org These catalytic systems can offer milder reaction conditions and different selectivity patterns compared to strong acid methods. Iridium-based catalysts have also shown effectiveness in the ortho-deuteration of anilines. nih.govacs.org

Challenges Associated with Isotopic Dilution and Mitigation Strategies

A significant challenge in deuteration reactions is isotopic dilution, where the presence of even trace amounts of water (H₂O) in the reaction medium can lead to the reintroduction of protons, lowering the isotopic purity of the final product. To mitigate this, it is imperative to use anhydrous conditions and highly pure deuterated solvents and reagents.

Strategies to minimize isotopic dilution include:

Use of Anhydrous Reagents: Ensuring that all solvents and acids are as free of protic impurities as possible.

Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

Deuterated Neutralization: After the acid-catalyzed exchange, neutralizing the reaction mixture with a deuterated base, such as sodium deuteroxide (NaOD), helps to prevent back-exchange of deuterium with protons.

Catalytic Deuteration Pathways from Nitro Precursors

An alternative strategy for the synthesis of this compound involves the use of deuterated nitro precursors, which are then converted to the final product. This multi-step approach can offer better control over the isotopic labeling pattern.

Synthesis of Deuterated 4-Nitrochlorobenzene Intermediates

A key intermediate in this pathway is deuterated 4-nitrochlorobenzene (4-Nitrochlorobenzene-d4). smolecule.com This can be synthesized through the nitration of deuterated chlorobenzene (B131634). smolecule.com The nitration of chlorobenzene typically yields a mixture of 2-nitro and 4-nitro isomers, which can then be separated. wikipedia.org

Alternatively, starting from 4-chloronitrobenzene, direct deuteration can be achieved using deuterated reagents or through catalytic exchange processes. smolecule.com The resulting 4-nitrochlorobenzene-d4 serves as a precursor for the synthesis of this compound. The reaction involves the displacement of the chlorine atom by an amino group, often using ammonia (B1221849). wikipedia.org To maintain the isotopic purity, deuterated ammonia (ND₃) can be used.

| Precursor | Reaction | Resulting Intermediate | Reference |

|---|---|---|---|

| Deuterated Benzene (B151609) | Chlorination followed by nitration with DNO₃ | 4-Nitrochlorobenzene-d₄ | |

| 4-Chloronitrobenzene | Catalytic deuteration | 4-Chloronitrobenzene-d₄ | smolecule.com |

| 4-Nitrochlorobenzene-d₄ | Amination with ND₃ | This compound |

Reduction of Nitro Groups with Deuterium Gas in Selectively Labeled Precursors

Another approach involves the reduction of a nitro group in a pre-deuterated precursor. This is a common method for introducing an amino group into an aromatic ring. organic-chemistry.org When this reduction is carried out using deuterium gas (D₂) in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), it can also serve to introduce deuterium atoms into the molecule, although this is more commonly used for the reduction itself rather than for labeling the ring. cdnsciencepub.comgoogle.com

For the synthesis of this compound, a more direct application of this method would involve the reduction of a deuterated nitroaromatic compound. For instance, if a deuterated nitrobenzene (B124822) derivative is used where the ring is already labeled with deuterium, the subsequent reduction of the nitro group to an amine will yield the desired deuterated aniline (B41778). sci-hub.se The choice of reducing agent and conditions is critical to avoid exchange of the ring deuterons. While catalytic hydrogenation with D₂ is an option, other reducing systems like metal-based reductions (e.g., with iron or tin) in a deuterated acidic medium can also be employed. cdnsciencepub.comresearchgate.net

Advanced Purification and Isotopic Purity Assessment Protocols

Following the synthesis of this compound, typically through methods like the amination of 4-nitrochlorobenzene with deuterated ammonia or direct acid-catalyzed deuterium exchange of 4-nitroaniline, rigorous purification is necessary to remove byproducts and unreacted starting materials. wikipedia.org The primary goal is to achieve high chemical purity (often >95-98% by HPLC) and a high isotopic enrichment (typically ≥98 atom % D). lgcstandards.com

Application of Chromatographic Techniques with Deuterated Solvents

Chromatographic techniques are indispensable for the purification of this compound. The choice of chromatographic method and solvent system is crucial to effectively separate the deuterated compound from its protiated counterpart and other impurities.

Column Chromatography: This is a fundamental technique used for the initial purification of the crude product. To minimize proton contamination from the solvent, deuterated solvents are employed as the mobile phase. For instance, a mobile phase of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) can be used to elute the compound from a silica (B1680970) gel column, effectively separating it from non-deuterated byproducts like 4-nitrochlorobenzene.

High-Performance Liquid Chromatography (HPLC): For achieving very high chemical purity, reversed-phase HPLC is often the method of choice. researchgate.nettandfonline.com The separation of isotopologues, which differ only in their isotopic composition, can be challenging. However, subtle differences in physicochemical properties, such as hydrophobicity and polarizability due to the "deuterium effect," can be exploited. researchgate.net In reversed-phase HPLC, deuterated compounds often elute slightly earlier than their non-deuterated analogs. tandfonline.com The use of C18 columns is common for the separation of aromatic amines. tandfonline.comnih.gov

Gas Chromatography (GC): GC can also be utilized for the separation of deuterated and non-deuterated compounds. nih.govcdnsciencepub.com The choice of the stationary phase is critical. Polar stationary phases often exhibit a "normal" isotope effect where the heavier isotopic compound elutes later, while nonpolar phases can show an "inverse" isotope effect with the deuterated compound eluting earlier. nih.gov The separation is influenced by the position of the deuterium atoms on the molecule. nih.gov

| Chromatographic Technique | Stationary Phase Example | Mobile Phase/Carrier Gas Example | Principle of Separation |

| Column Chromatography | Silica Gel | Deuterated Dimethyl Sulfoxide (DMSO-d₆) | Adsorption differences between the analyte and impurities. Use of deuterated solvent minimizes proton exchange. |

| High-Performance Liquid Chromatography (HPLC) | Reversed-Phase C18 tandfonline.com | Acetonitrile/Water (with deuterated components if necessary) | Exploits subtle differences in hydrophobicity and polarity between isotopologues. researchgate.net |

| Gas Chromatography (GC) | Phenyl substituted polydimethylsiloxane (B3030410) phases, Wax phases nih.gov | Helium cdnsciencepub.com | Differences in volatility and interaction with the stationary phase. Isotope effects can be normal or inverse. nih.gov |

Recrystallization Methods for Enhanced Isotopic Enrichment

Recrystallization is a powerful and cost-effective technique for enhancing both chemical and isotopic purity. The principle lies in the differential solubility of the desired compound and impurities in a specific solvent system at varying temperatures.

To enhance isotopic enrichment, the choice of solvent is critical. Using a deuterated solvent for recrystallization minimizes the risk of back-exchange, where deuterium atoms on the molecule are replaced by protons from the solvent. A common practice is to recrystallize the purified product from a mixture of deuterated ethanol (B145695) and deuterated water (D₂O). aip.org This process can be repeated multiple times to achieve the desired level of isotopic purity.

Verification of Deuteration Extent and Purity via Spectroscopic Means

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR (Proton NMR): This is a primary tool for confirming the successful replacement of hydrogen with deuterium. In the ¹H NMR spectrum of highly enriched this compound, the signals corresponding to the aromatic protons at positions 2, 3, 5, and 6 (typically found in the δ 7–8 ppm region for the non-deuterated compound) should be absent or significantly diminished. chemicalbook.com The remaining proton signals would be from the amine group (-NH₂).

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, providing quantitative information about the deuterium incorporation at specific sites. The presence of peaks in the aromatic region confirms the location of deuteration.

Mass Spectrometry (MS): Mass spectrometry is essential for determining the molecular weight of the compound and assessing the isotopic distribution.

Molecular Ion Peak: The mass spectrum of this compound will show a molecular ion peak (M+) at an m/z (mass-to-charge ratio) corresponding to its deuterated mass. The molecular weight of the unlabeled 4-nitroaniline is approximately 138.12 g/mol , while the fully deuterated (D4) version is approximately 142.15 g/mol . isotope.comnih.gov

Isotopic Ratio Analysis: High-resolution mass spectrometry (HRMS) can precisely measure the mass and distinguish between the deuterated product and any remaining non-deuterated or partially deuterated impurities. This allows for the calculation of the isotopic purity, often expressed as atom percent deuterium.

| Spectroscopic Technique | Key Parameter | Expected Result for this compound |

| ¹H NMR | Absence of Signals | Disappearance or significant reduction of proton signals in the aromatic region (positions 2,3,5,6). |

| ²H NMR | Presence of Signals | Peaks confirming deuterium incorporation at the aromatic positions. |

| Mass Spectrometry (MS) | Molecular Ion Peak (m/z) | A prominent peak at approximately m/z 142.15, corresponding to the deuterated molecule. |

| High-Resolution MS (HRMS) | Exact Mass and Isotopic Ratio | Precise mass measurement to confirm the elemental composition and quantification of isotopic enrichment (e.g., ≥98 atom % D). |

Advanced Spectroscopic and Analytical Characterization of 4 Nitroaniline 2,3,5,6 D4

Mass Spectrometry (MS) for Isotopic Confirmation and Quantitative Analysis

Mass spectrometry is a primary technique for the analysis of 4-Nitroaniline-2,3,5,6-D4, offering definitive confirmation of its isotopic composition and enabling its use as an internal standard for accurate quantification. clearsynth.com

Molecular Ion Peak Analysis for Definitive Deuteration Confirmation

The most direct evidence for the successful deuteration of 4-nitroaniline (B120555) comes from the analysis of its molecular ion peak in the mass spectrum. The non-deuterated 4-nitroaniline has a molecular weight of 138.12 g/mol . In contrast, this compound, with four deuterium (B1214612) atoms replacing hydrogen, exhibits a molecular weight of approximately 142.15 g/mol . nih.gov The observation of a molecular ion peak at an m/z (mass-to-charge ratio) of 142 confirms the incorporation of four deuterium atoms. This significant mass shift of +4 amu (atomic mass units) provides unambiguous confirmation of deuteration.

Table 1: Molecular Ion Peak Data for 4-Nitroaniline and its Deuterated Analog

| Compound | Molecular Formula | Molecular Weight (g/mol) | Expected m/z of Molecular Ion [M]⁺ |

|---|---|---|---|

| 4-Nitroaniline | C₆H₆N₂O₂ | 138.12 | 138 |

| This compound | C₆D₄H₂N₂O₂ | 142.15 nih.gov | 142 |

High-Resolution Mass Spectrometry for Determination of Isotopic Purity and Impurity Profiling

High-resolution mass spectrometry (HRMS) is instrumental in determining the isotopic purity of this compound and identifying any non-deuterated or partially deuterated impurities. HRMS can distinguish between the exact mass of the fully deuterated compound (e.g., m/z 142.0680) and the non-deuterated impurity (m/z 138.0429). nih.gov This precision allows for the calculation of isotopic purity, which is often required to be ≥98 atom % D for use as a reliable standard. Isotopic ratio analysis further ensures the quality of the labeled compound.

Utilization as an Internal Standard in Quantitative Mass Spectrometry

This compound is widely employed as an internal standard in quantitative mass spectrometry, particularly in liquid chromatography-mass spectrometry (LC-MS) methods. clearsynth.comscispace.com An ideal internal standard co-elutes with the analyte and has similar ionization efficiency but a different mass, allowing it to be distinguished by the mass spectrometer. aptochem.com By adding a known amount of the deuterated standard to a sample, any variations in sample preparation, injection volume, and matrix effects can be compensated for, leading to more accurate and precise quantification of the non-deuterated analyte. clearsynth.comtexilajournal.com The use of deuterated standards can significantly improve the robustness and reliability of bioanalytical methods. aptochem.com For instance, in the analysis of primary aromatic amines in human urine, isotopically labeled internal standards are crucial for accurate quantification. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Dynamic Studies

NMR spectroscopy is a powerful technique for the structural characterization of this compound, confirming the specific positions of deuterium substitution and providing insights into molecular dynamics.

¹H NMR for Confirmation of Hydrogen Replacement at Specific Positions

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides clear evidence for the replacement of hydrogen atoms at the 2, 3, 5, and 6 positions on the benzene (B151609) ring. In the ¹H NMR spectrum of non-deuterated 4-nitroaniline, the aromatic protons typically appear as a complex multiplet in the region of δ 6.7-8.0 ppm. chemicalbook.com For this compound, the absence of signals in this aromatic region confirms the successful substitution of these four protons with deuterium. The only remaining proton signals would be from the amino (-NH₂) group, which would appear as a singlet.

Table 2: Comparative ¹H NMR Chemical Shifts

| Compound | Functional Group | Expected Chemical Shift (δ, ppm) |

|---|---|---|

| 4-Nitroaniline | Aromatic Protons (H-2, H-3, H-5, H-6) | 6.7 - 8.0 chemicalbook.com |

| 4-Nitroaniline | Amino Protons (-NH₂) | ~6.0 - 6.6 chemicalbook.com |

| This compound | Aromatic Protons (H-2, H-3, H-5, H-6) | Absent |

| This compound | Amino Protons (-NH₂) | ~6.5 |

²H NMR for Direct Observation of Deuterium Signals and Environmental Dynamics

Deuterium Nuclear Magnetic Resonance (²H NMR or D-NMR) allows for the direct observation of the deuterium signals, providing definitive proof of deuteration and a method for quantifying the level of deuterium incorporation. For this compound, the ²H NMR spectrum would show peaks corresponding to the deuterium atoms on the aromatic ring, typically around δ 7 ppm. This technique is particularly useful for highly deuterated compounds where the residual proton signals in ¹H NMR are very weak. Furthermore, ²H NMR can be used to study the dynamics of the molecule in different environments, as the deuterium nucleus has different magnetic properties than a proton. tutorchase.com

Vibrational Spectroscopy (FT-IR and Raman) for Molecular Fingerprinting and Intermolecular Interactions

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, provides a molecular fingerprint of a compound, offering insights into its structure and bonding. For 4-nitroaniline and its derivatives, these techniques are used to identify functional groups and study intermolecular interactions. jchps.com

The vibrational spectra of nitroanilines are characterized by several key features. The N-H stretching frequencies of the primary aromatic amine typically appear in the 3300-3500 cm⁻¹ region. jchps.com The nitro group (NO₂) exhibits strong and characteristic asymmetric and symmetric stretching vibrations. spectroscopyonline.com In 4-nitroaniline, the asymmetric stretching band is observed around 1580 cm⁻¹ in the FT-IR spectrum and 1583 cm⁻¹ in the Raman spectrum, while the symmetric stretching appears near 1320 cm⁻¹ in FT-IR and 1318 cm⁻¹ in Raman. jchps.com The C-C stretching modes within the aromatic ring are generally found between 1200 and 1650 cm⁻¹. jchps.com

Computational methods, such as Density Functional Theory (DFT), are often employed in conjunction with experimental measurements to achieve a more detailed assignment of the vibrational modes. nih.govsphinxsai.comresearchgate.net These calculations can predict the vibrational frequencies and intensities with good accuracy, aiding in the interpretation of the experimental spectra. nih.govsphinxsai.com

| Vibrational Mode | 4-Nitroaniline FT-IR (cm⁻¹) | 4-Nitroaniline FT-Raman (cm⁻¹) |

| N-H Asymmetric Stretch | 3540 (simulated) | 3545 (simulated) |

| N-H Symmetric Stretch | 3434 | 3436 |

| NO₂ Asymmetric Stretch | 1580 | 1583 |

| NO₂ Symmetric Stretch | 1320 | 1318 |

| C-C Stretch | 1528, 1420, 1330 | 1577, 1530, 1473, 1328 |

Data sourced from a study on 4-nitroaniline. jchps.com

The replacement of hydrogen with deuterium in this compound leads to predictable shifts in its vibrational spectra due to the isotope effect. The heavier mass of deuterium causes the C-D vibrational modes to appear at lower frequencies (longer wavelengths) compared to the corresponding C-H modes. aanda.orgarxiv.org This shift is a key signature of deuteration.

For aromatic compounds, the C-H stretching mode is typically found around 3000 cm⁻¹. aip.org Upon deuteration, this is replaced by a C-D stretching mode at a lower frequency, for example, around 2255 cm⁻¹. aip.org The energy of the C-D modes is often reduced by a factor of approximately 0.74 from the C-H modes. aip.org Similarly, C-H in-plane bending vibrations are shifted to lower energies upon deuteration. For instance, a C-H in-plane bending mode at 1170 cm⁻¹ in a non-deuterated compound might appear as a C-D in-plane mode at 860 cm⁻¹ in its deuterated counterpart. aip.org

| Vibrational Mode | Typical C-H Frequency (cm⁻¹) | Corresponding C-D Frequency (cm⁻¹) |

| Aromatic C-H/C-D Stretch | ~3050 | ~2255 |

| C-H/C-D In-plane Bend | ~1170 | ~860 |

Frequencies are illustrative and based on data from deuterated aromatic compounds. aip.org

Temperature-dependent vibrational spectroscopy is a powerful technique for investigating phase transitions and molecular dynamics in solids. By recording FT-IR or Raman spectra over a range of temperatures, changes in the crystal structure and molecular motion can be monitored.

In a study of 2-methyl-4-nitroaniline (B30703) (MNA) and its deuterated analog, temperature-dependent FT-IR spectroscopy was used to study the reorientational motions of the methyl (-CH₃), amino (-NH₂), and nitro (-NO₂) groups. aip.org While no sharp phase transitions were observed, the analysis of the integral intensities and bandwidths of the vibrational bands as a function of temperature allowed for the estimation of the activation energies for these molecular motions. aip.org For instance, the reorientation of the amino group was found to have an average activation energy of 7.2 kJ/mol. aip.org Such studies reveal how different functional groups within the molecule become mobile at different temperatures. aip.org

Applications of 4 Nitroaniline 2,3,5,6 D4 in Advanced Chemical and Materials Research

Role as a Stable Isotopically Labeled (SIL) Standard in Analytical Method Development

The primary application of 4-Nitroaniline-2,3,5,6-D4 lies in its use as a stable isotopically labeled (SIL) standard in analytical chemistry. SIL standards are essential for enhancing the accuracy and reliability of quantitative analyses, particularly in mass spectrometry-based methods.

Calibration and Validation of Analytical Procedures for Aromatic Compounds

This compound is instrumental in the calibration and validation of analytical methods developed for the determination of aromatic amines and related compounds. pharmaffiliates.comepa.govrsc.org Analytical procedures, such as those employing high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS), rely on accurate calibration to quantify target analytes in various samples. rsc.orgchromatographyonline.com

The use of a deuterated standard like this compound allows for the internal standard method of calibration. In this approach, a known amount of the SIL standard is added to both the calibration standards and the unknown samples. Since the SIL standard is chemically identical to the analyte of interest but has a different mass, it co-elutes during chromatographic separation and is detected separately by the mass spectrometer. This allows for the correction of variations in sample preparation, injection volume, and instrument response, leading to more precise and accurate quantification. For instance, in LC-MS analysis, it has been shown to improve quantification accuracy by compensating for matrix effects, such as reducing signal suppression in plasma samples by approximately 20% compared to non-deuterated standards.

Method validation, a critical process to ensure an analytical method is suitable for its intended purpose, often involves assessing parameters like linearity, accuracy, precision, and robustness. rsc.orgnih.gov this compound serves as a reliable reference material in these validation studies, helping to establish the performance characteristics of new analytical methods for aromatic amines. pharmaffiliates.comnih.gov

Methodologies for Trace Quantification of Related Analytes in Complex Matrices

The detection and quantification of trace levels of aromatic amines in complex matrices such as environmental samples (e.g., water) and biological fluids (e.g., urine) present significant analytical challenges due to matrix interference. nih.govresearchgate.netepa.gov this compound is particularly valuable in developing and applying methodologies for such demanding analyses. isotopechem.com

Isotope dilution mass spectrometry (IDMS) is a powerful technique that utilizes SIL standards to achieve high accuracy and precision in trace analysis. By adding a known amount of this compound to a sample, the ratio of the native analyte to the labeled standard can be measured by mass spectrometry. This ratio is largely unaffected by sample loss during extraction and purification steps or by matrix-induced signal suppression or enhancement. This makes it an ideal approach for quantifying low concentrations of aromatic amines in complex samples where significant sample cleanup is often required. nih.gov

The development of sensitive methods, such as those combining solid-phase extraction (SPE) with HPLC or GC-MS, benefits from the use of deuterated standards to monitor and correct for analyte recovery throughout the entire analytical procedure. chromatographyonline.comresearchgate.net This ensures that even at low concentrations, the reported values are accurate and reliable.

Contributions to Materials Science and Functional Molecule Synthesis

Beyond its role in analytical chemistry, this compound and its non-deuterated counterpart have found applications in materials science, particularly in the development of functional materials with specific optical properties. isotope.com

Incorporation into Photorefractive Polymer Systems as a Chromophore

4-Nitroaniline (B120555) is a well-known nonlinear optical (NLO) chromophore. pharmaffiliates.comrsc.org NLO chromophores are molecules that exhibit a change in their optical properties in response to an external electric field. This property is crucial for the development of photorefractive materials, which are capable of reversibly storing optical information. rsc.org

Photorefractive polymers typically consist of a photoconducting polymer matrix doped with NLO chromophores. rsc.org The NLO chromophore, such as 4-nitroaniline, provides the necessary electro-optic effect, where the refractive index of the material changes in response to an applied electric field. rsc.orgibm.com The general structure of these chromophores involves an electron-donating group and an electron-accepting group connected by a π-conjugated system. rsc.orgresearchgate.net In 4-nitroaniline, the amino group (-NH2) acts as the electron donor and the nitro group (-NO2) as the electron acceptor, linked by the benzene (B151609) ring. rsc.org The deuteration in this compound can be used in research to study the influence of isotopic substitution on the vibrational modes and photophysical properties of the chromophore within the polymer matrix.

Development of Novel Analytical Probes Utilizing Isotopic Labeling

The isotopic labeling of this compound makes it a valuable tool for creating novel analytical probes. isotope.com These probes can be used to investigate molecular interactions and dynamics in various systems. For instance, in nuclear magnetic resonance (NMR) spectroscopy, the deuterium (B1214612) signal provides a distinct marker that can be used to track the molecule's behavior and interactions with its environment.

Furthermore, in techniques like vibrational spectroscopy (e.g., Raman or infrared spectroscopy), the isotopic substitution leads to shifts in the vibrational frequencies of the molecule. These shifts can be used to identify specific bonds and to study intermolecular interactions, such as hydrogen bonding, with greater clarity.

Mechanistic Investigations of Organic Reactions

Understanding the step-by-step pathway of a chemical reaction, known as the reaction mechanism, is fundamental to organic chemistry. This compound can be employed as a tracer in mechanistic studies to elucidate the details of organic reactions involving aromatic amines.

The replacement of hydrogen with deuterium creates a heavier isotope, which can influence the rate of reactions where a carbon-hydrogen bond is broken in the rate-determining step. This phenomenon, known as the kinetic isotope effect (KIE), provides valuable information about the transition state of a reaction. By comparing the reaction rates of 4-nitroaniline and this compound, chemists can infer whether the C-H (or C-D) bond is being cleaved in the slowest step of the reaction, thereby gaining insight into the reaction mechanism.

For example, in electrophilic aromatic substitution reactions, studying the KIE can help distinguish between different proposed mechanisms. bionity.com Similarly, in reduction reactions of the nitro group or oxidation reactions of the amino group, the deuterated compound can help to track the fate of the aromatic ring and to understand the sequence of bond-breaking and bond-forming events. researchcommons.org The reduction of the nitro group can lead to the formation of an amino group, while the amino group can be oxidized to a nitroso group.

Study of Reduction and Oxidation Pathways of Nitro and Amino Groups

The presence of both a nitro (-NO2) and an amino (-NH2) group on the aromatic ring makes 4-nitroaniline an interesting subject for studying redox reactions. researchgate.net The deuterated version, this compound, allows researchers to probe these pathways with greater precision.

The nitro group can be reduced to an amino group using various reducing agents, such as hydrogen gas with a palladium on carbon (Pd/C) catalyst. Conversely, the amino group can be oxidized. The general mechanism for the oxidation of aromatic compounds like 4-nitroaniline often involves the formation of intermediates with a quinoid structure, followed by the opening of the aromatic ring to form aliphatic products, and ultimately, mineralization to carbon dioxide and water. researchgate.net

The mechanism of action for this compound involves its reduction and oxidation reactions. As an aromatic nitro compound, it can be reduced to form hydroxylamine (B1172632) and nitroso derivatives, which can then react further. The amino group can also undergo N-oxidation, leading to reactive intermediates.

Table 1: Redox Reactions of 4-Nitroaniline Functional Groups

| Functional Group | Transformation | Reagent Example | Product Type |

| Nitro (-NO2) | Reduction | H₂/Pd/C | Amino (-NH₂) |

| Amino (-NH₂) | Oxidation | Potassium Permanganate (KMnO₄) | Nitroso (-NO) |

This table provides a simplified overview of the primary redox transformations.

Exploration of Deuterium Isotope Effects in Aromatic Substitution Reactions

The replacement of hydrogen with deuterium in this compound leads to a significant kinetic isotope effect (KIE), a phenomenon where the rate of a reaction changes when an atom in a reactant is replaced with one of its heavier isotopes. uni-rostock.de This is due to the C-D bond having a lower zero-point energy and thus a higher activation barrier for cleavage compared to a C-H bond. uni-rostock.de

This property is particularly useful for studying electrophilic aromatic substitution (EAS) reactions. For instance, research has shown that 4-nitroaniline undergoes hydrogen-deuterium exchange with deuterated trifluoroacetic acid (CF3COOD). nih.gov Despite the deactivating nature of the nitro group, the exchange proceeds, highlighting the complex interplay of electronic effects in these reactions. nih.gov

The study of KIE in deuterated compounds like this compound provides invaluable insights into the rate-determining steps of reaction mechanisms. For example, a reduced reactivity in nucleophilic aromatic substitution (NAS) can be observed due to the stronger C-D bonds.

Table 2: Isotope Effects in Aromatic Reactions

| Reaction Type | Effect of Deuteration | Mechanistic Insight |

| Electrophilic Aromatic Substitution | Can alter reaction rates | Helps identify rate-determining steps |

| Nucleophilic Aromatic Substitution | Reduced reactivity (Primary KIE) | Confirms C-D bond cleavage in key steps |

This table summarizes the general impact of deuterium substitution on reaction rates and its utility in mechanistic studies.

Role as a Model Compound for Understanding Reaction Kinetics and Intermediates

This compound serves as an excellent model compound for investigating reaction kinetics and identifying transient intermediates. The deuterium labeling allows for the use of sensitive analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry to follow the course of a reaction and characterize the species involved. cymitquimica.com

For example, in studies of nanocatalysis, the reduction of 4-nitrophenol (B140041) (a related compound) is a benchmark reaction. Research has shown that the kinetics of this reduction are significantly slower in deuterated media (D₂O), highlighting the solvent's role in the catalytic process. acs.org While not directly about 4-nitroaniline-d4, this demonstrates how deuteration is used to understand reaction kinetics in similar systems.

Furthermore, the distinct signals of deuterium in NMR spectroscopy can help in accurately measuring chemical shifts and confirming the position of the isotopic label. This precision is critical for understanding how different parts of the molecule are involved in a reaction. The study of intermediates, such as the formation of quinoid structures during oxidation, is also aided by the use of deuterated analogs. researchgate.net

Table 3: Analytical Techniques and Insights from this compound

| Analytical Technique | Information Gained |

| NMR Spectroscopy | Confirms isotopic purity and positional deuteration. |

| Mass Spectrometry | Verifies isotopic purity and molecular weight. |

| Kinetic Studies | Elucidates reaction mechanisms and rate-determining steps. |

This table outlines how specific analytical methods are applied to the study of this deuterated compound.

Studies on Molecular Dynamics and Intermolecular Interactions Utilizing 4 Nitroaniline 2,3,5,6 D4

Solid-State NMR Investigations of Molecular Dynamics in Confined Environments

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy of deuterated p-nitroaniline (pNA-d) provides significant insights into the behavior of these molecules within the confined spaces of porous materials like zeolites.

Analysis of Molecular Reorientation and Flip-Flop Motions within Porous Materials (e.g., zeolites)

Studies using deuterated p-nitroaniline (pNA-d) adsorbed in microporous materials such as AlPO4-5 and ZSM-5 have revealed specific molecular motions. nih.govresearchgate.net In AlPO4-5, the pNA-d guest molecule is found to jump between 12 different sites or orientations. nih.govacs.org This motion is observed to be faster in samples with a lower loading level (5.0 mass %) compared to those with a higher concentration (10.1 mass %), indicating that interactions between the guest molecules hinder their movement. nih.govacs.org

Within ZSM-5 zeolites, the primary motion of pNA-d molecules in the micropores is identified as a 180° flip-flop around the C-2 axis of the molecule. researchgate.net The rate of this motion is dependent on the temperature and the amount of pNA adsorbed. dokumen.pub For instance, the rates of the 180° flip-flop motion were determined to be 20, 50, 300, 1, and 3 MHz at temperatures of 286, 297, 323, 342, and 361 K, respectively. dokumen.pub This temperature dependence follows the Arrhenius law, with an estimated apparent activation energy of 57 kJ mol⁻¹. dokumen.pub

Dynamical Disorder Characterization in Crystalline Structures

The study of deuterated analogs of nitroaniline derivatives provides a window into the dynamic disorder present in their crystalline forms.

Spectroscopic Analysis of Deuterated Analog Crystals (e.g., 2-methyl-4-nitroaniline (B30703) deuterated analogue)

Investigations into 2-methyl-4-nitroaniline (MNA) and its deuterated analog have utilized Fourier transform infrared (FT-IR) and ¹H-NMR spectroscopy to characterize dynamical disorder over a wide temperature range (10–300 K). aip.orgnih.gov Temperature-dependent FT-IR spectra show changes in the integral intensities and bandwidths of vibrational bands, particularly those associated with the -NH₂ and -CH₃ groups, without indicating a phase transition. aip.org For example, bands for the -NH₂ stretching vibrations are observed around 3472 and 3362 cm⁻¹ at room temperature. aip.org These spectroscopic changes suggest the onset of tilting motions of the -NH₂ and -NO₂ groups from the phenyl ring plane at temperatures as low as 30 K. aip.org

Determination of Activation Energies for Conformational Changes and Group Reorientations

Activation energies for the reorientation of functional groups in MNA and its deuterated counterpart have been estimated from spectroscopic data. aip.orgnih.gov For the MNA crystal, the average activation energy for the motion of the -NH₂ group was determined to be 7.2 kJ/mol. aip.org In the case of the -CH₃ group, the activation energy for its motion was found to be 5.5 kJ/mol from FT-IR and 12.6 kJ/mol from ¹H-NMR spin-lattice relaxation time measurements. aip.org The deuteration of the amine group leads to a larger barrier for reorientation. aip.org

Table 1: Activation Energies for Group Reorientations in 2-Methyl-4-Nitroaniline (MNA)

| Functional Group | Method | Activation Energy (kJ/mol) | Citation |

|---|---|---|---|

| -NH₂ | FT-IR | 7.2 | aip.org |

| -CH₃ | FT-IR | 5.5 | aip.org |

| -CH₃ | ¹H-NMR | 12.6 | aip.org |

Theoretical and Computational Chemistry Approaches

Theoretical and computational methods are indispensable for interpreting experimental data and providing a deeper understanding of the molecular properties and dynamics of 4-Nitroaniline-2,3,5,6-D4.

Quantum Chemical Calculations of Electronic Structure and Vibrational Frequencies

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic structure and predict the vibrational frequencies of this compound. nih.gov These calculations provide insights into how deuteration affects the molecule's geometry, charge distribution, and vibrational modes.

For instance, DFT calculations can predict the infrared and Raman spectra of the molecule, which can then be compared with experimental measurements. nih.gov The calculated vibrational frequencies for the deuterated compound are expected to be lower than those of the non-deuterated 4-nitroaniline (B120555), a phenomenon known as the isotopic shift. libretexts.org This shift is particularly noticeable for vibrational modes involving the C-D bonds. The comparison between calculated and experimental spectra helps in the precise assignment of vibrational bands. nih.gov

Table 1: Comparison of Calculated Vibrational Frequencies for Key Functional Groups in 4-Nitroaniline and its Deuterated Analog

| Functional Group | Vibrational Mode | Calculated Frequency (cm⁻¹) for 4-Nitroaniline | Predicted Shift in this compound (cm⁻¹) |

| NO₂ | Symmetric Stretch | ~1304-1322 | Minor downward shift |

| NO₂ | Asymmetric Stretch | ~1490-1521 | Minor downward shift |

| NH₂ | Scissoring | ~1610-1630 | Minor downward shift |

| Aromatic C-H/C-D | Stretching | ~3050-3200 | Significant downward shift |

Note: The exact frequencies can vary depending on the computational method and basis set used. The predicted shifts are qualitative and based on the principles of isotopic substitution.

Molecular Dynamics Simulations to Complement Experimental Observations of Motion

Molecular dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of this compound at an atomic level. nih.gov These simulations model the movement of atoms and molecules over time, providing a detailed picture of molecular motion that complements experimental techniques like NMR spectroscopy. nih.gov

In the context of this compound, MD simulations can be used to:

Investigate the reorientational motions of the molecule in different environments, such as in solution or within a crystal lattice.

Explore the dynamics of intermolecular hydrogen bonding between the amino and nitro groups of neighboring molecules. The deuteration of the aromatic ring can subtly influence these interactions. smolecule.com

Simulate the behavior of the molecule under different temperatures and pressures to understand its phase transitions and dynamic disorder in the solid state. aip.org

For example, studies on similar molecules have shown that guest molecules within a host framework can exhibit complex jumping motions between different sites, and these dynamics are influenced by guest-guest interactions. nih.gov

Predictive Modeling of Deuterium (B1214612) Isotope Effects on Spectroscopic and Chemical Properties

Predictive modeling is used to understand and quantify the consequences of isotopic substitution on various properties of this compound. The primary and secondary isotope effects are of particular interest.

A primary isotope effect is observed when the isotopic substitution involves an atom directly participating in the bond being broken or formed during a chemical reaction or a specific vibration. huji.ac.il In the case of this compound, this would be most relevant to reactions involving the aromatic ring.

A secondary isotope effect occurs when the isotopic substitution is at a position not directly involved in bond breaking or formation, yet it still influences the reaction rate or spectroscopic property. huji.ac.il For this compound, the deuteration of the ring can induce secondary isotope effects on the reactivity of the amino and nitro groups. These effects arise from the changes in vibrational frequencies and zero-point energies upon deuteration. nih.gov

In spectroscopy, deuterium substitution leads to predictable shifts in NMR spectra. huji.ac.il While the primary isotope shift refers to the difference in chemical shift between ¹H and ²H, secondary isotope shifts are observed for other nuclei, such as ¹³C, due to the presence of deuterium in the vicinity. huji.ac.il These shifts are generally small but can provide valuable information about molecular structure and bonding. huji.ac.il

Environmental and Metabolic Research Applications of 4 Nitroaniline 2,3,5,6 D4 As a Tracer

Tracing Environmental Transformation Pathways of Aromatic Compounds

The stable isotopic labeling of 4-Nitroaniline-2,3,5,6-D4 makes it an effective tracer for studying the environmental fate and degradation of 4-nitroaniline (B120555) (4-NA) and similar aromatic compounds. 4-NA is a toxic compound found in industrial wastewater, often originating from the production of dyes and pharmaceuticals. nih.govfrontiersin.org Understanding its degradation is crucial for environmental remediation efforts.

Investigating Degradation and Fate Processes in Environmental Matrices

The degradation of 4-nitroaniline in the environment can occur through various processes, including photocatalysis and biodegradation. Studies on the photocatalytic degradation of 4-NA have identified several intermediate products, indicating a stepwise breakdown of the parent molecule. researchgate.net When researchers introduce a known quantity of this compound into environmental samples, such as water or soil, they can monitor its disappearance and the appearance of deuterated degradation products over time. This allows for the precise mapping of degradation pathways and the calculation of degradation rates.

For instance, the photocatalytic degradation of 4-nitroaniline in the presence of TiO2 has been shown to yield intermediates such as p-aminophenol, p-benzoquinone, and hydroquinone (B1673460). researchgate.net By using the deuterated analog, researchers can confirm that these products originate from the initial compound by detecting the deuterium (B1214612) label in their molecular structure.

Bacterial degradation is another significant pathway for the removal of 4-nitroaniline from the environment. Several bacterial strains have been identified that can utilize 4-NA as a source of carbon and nitrogen. nih.govnih.gov For example, a Rhodococcus sp. strain, JS360, was found to degrade 4-NA by first transforming it to 4-aminophenol (B1666318) (4AP) and then to 4-aminoresorcinol (4AR). nih.gov

| Degradation Process | Key Intermediates of 4-Nitroaniline |

| Photocatalysis | p-Aminophenol, p-benzoquinone, hydroquinone researchgate.net |

| Biodegradation (Rhodococcus sp.) | 4-aminophenol, 4-aminoresorcinol nih.gov |

Isotope Tracing in Biotransformation and Abiotic Degradation Studies

Isotope tracing with this compound is a powerful technique for distinguishing between biotic and abiotic degradation processes. amazonaws.com The deuterium label provides a clear signature that can be followed using mass spectrometry, allowing for the unambiguous identification of transformation products derived from the original pollutant. This is particularly useful in complex environmental matrices where numerous other compounds are present.

In biotransformation studies, the incorporation of deuterium from this compound into downstream metabolites provides direct evidence of microbial activity. This approach helps in identifying the specific enzymes and metabolic pathways involved in the degradation process. nih.gov For abiotic degradation, such as photocatalysis or chemical hydrolysis, the use of the deuterated tracer helps to elucidate the reaction mechanisms and kinetics under various environmental conditions. researchgate.net

The principle behind this application lies in the kinetic isotope effect, where the bond between carbon and deuterium is stronger than the carbon-hydrogen bond, potentially leading to slower reaction rates for the deuterated compound. nih.gov While this effect needs to be considered, it can also be exploited to gain insights into rate-limiting steps of a degradation pathway. nih.govscispace.com

Elucidation of Metabolic Pathways in Biological Systems (Excluding Human Clinical Data)

In biological systems, this compound is used to trace the metabolic fate of xenobiotics, which are foreign substances to an organism. These studies are typically conducted in in vitro (e.g., using cell cultures or subcellular fractions like microsomes) and ex vivo (e.g., using isolated perfused organs) models.

Use as a Tracer to Map Xenobiotic Metabolism in in vitro and ex vivo Models

The metabolism of 4-nitroaniline has been investigated using rat liver microsomes, which contain a high concentration of drug-metabolizing enzymes like cytochrome P450s. nih.gov These studies have shown that the primary metabolic reaction is hydroxylation, leading to the formation of 2-amino-5-nitrophenol (B90527) (also known as 2-hydroxy-4-nitroaniline). nih.gov

By using this compound in such in vitro systems, researchers can definitively track the metabolic pathway. The deuterated parent compound will be converted into deuterated metabolites. The mass shift caused by the deuterium atoms allows for easy detection and quantification by mass spectrometry, even in complex biological matrices. nih.gov

A study using 2,6-dideutero-4-nitroaniline (a partially deuterated version) in rat liver microsomes demonstrated the utility of this approach. It was found that the resulting 2-hydroxy-4-nitroaniline metabolite retained the deuterium labels, confirming the metabolic pathway. nih.gov

| Biological Model | Primary Metabolite of 4-Nitroaniline | Key Enzyme System |

| Rat Liver Microsomes | 2-Amino-5-nitrophenol (2-hydroxy-4-nitroaniline) nih.gov | Cytochrome P450 nih.gov |

Understanding Biotransformation Mechanisms through Isotopic Labeling

Isotopic labeling with deuterium is a fundamental tool for understanding the mechanisms of biotransformation. scispace.com The interaction of 4-nitroaniline with cytochrome P450 enzymes is a key area of investigation. nih.gov Pre-treatment of rats with inducers of these enzymes, such as phenobarbital (B1680315) and 3-methylcholanthrene, was shown to increase the rate of 4-nitroaniline metabolism. nih.gov

The use of this compound can help to elucidate the specific roles of different P450 isozymes in the metabolism of aromatic amines. By observing the formation of deuterated metabolites in the presence of specific P450 inhibitors or in systems expressing individual P450 enzymes, a more detailed picture of the metabolic machinery can be constructed.

Furthermore, the absence of a primary kinetic isotope effect when using 2,6-dideutero-4-nitroaniline suggested that the breaking of the C-H bond at the 2 or 6 position is not the rate-limiting step in the hydroxylation reaction catalyzed by cytochrome P450. nih.govnih.gov This type of mechanistic insight is invaluable for predicting the metabolism of other similar aromatic compounds.

Future Research Directions and Emerging Methodologies for 4 Nitroaniline 2,3,5,6 D4

Development of More Efficient and Stereoselective Deuteration Techniques

The synthesis of 4-Nitroaniline-2,3,5,6-D4 has traditionally been achieved through methods such as the direct deuteration of 4-nitroaniline (B120555) using deuterated acids like D₂SO₄ or via nucleophilic aromatic substitution of 4-nitrochlorobenzene with deuterated ammonia (B1221849). However, current research is focused on developing more efficient, selective, and sustainable deuteration methods.

Recent advancements in catalysis are paving the way for more sophisticated deuteration strategies. For instance, the use of transition metal catalysts, including those based on iridium, rhodium, and more recently, earth-abundant metals like iron and manganese, is a burgeoning area of research. uni-rostock.deacs.orgresearchgate.net These catalysts can facilitate hydrogen isotope exchange (HIE) reactions with high regioselectivity under milder conditions, potentially reducing energy consumption and waste. uni-rostock.deacs.org For example, phosphorus-doped iron single-atom catalysts have shown high efficiency and regioselectivity in the deuteration of anilines using D₂O as the deuterium (B1214612) source. acs.org Another promising approach involves microwave-assisted synthesis, which has been shown to decrease reaction times and solvent usage significantly. cardiff.ac.uk

Future research will likely focus on:

Catalyst Development: Designing novel catalysts that offer even greater selectivity for specific C-H bonds, minimizing unwanted side reactions and improving isotopic purity. uni-rostock.deacs.org The development of catalysts that can operate under greener conditions (e.g., in aqueous media, at lower temperatures) is a key goal. acs.orgjetir.org

Stereoselective Deuteration: For chiral molecules, developing methods for stereoselective deuteration is a significant challenge and an active area of research. While not directly applicable to the achiral this compound, advancements in this area for other aniline (B41778) derivatives could inspire new approaches. nih.gov

Integration into Advanced Multi-Dimensional Spectroscopic and Imaging Approaches

This compound serves as a valuable internal standard in NMR spectroscopy due to its distinct deuterium signals. The absence of proton signals in the aromatic region simplifies spectra and aids in the accurate measurement of chemical shifts. Future applications will see its integration into more advanced analytical techniques.

Multi-Dimensional Spectroscopy: Techniques like two-dimensional correlation spectroscopy (2D-COS) can reveal complex interactions and reaction dynamics that are not apparent in one-dimensional spectra. ter-arkhiv.ru By using this compound, researchers can probe changes in molecular vibrations and electronic transitions with greater clarity, providing deeper insights into processes like polymerization and molecular aggregation. ter-arkhiv.rupharmaffiliates.com

Deuterium Metabolic Imaging (DMI): DMI is a non-invasive imaging technique that uses deuterated compounds to trace metabolic pathways in vivo. nih.govbohrium.comnih.gov While much of the current research focuses on deuterated glucose and other metabolites, the principles of DMI could be extended to track the fate of xenobiotics like nitroaromatic compounds. nih.govbohrium.com this compound could be used as a tracer to study the metabolic processes of nitroanilines in biological systems, offering a safer alternative to radioactive labeling. nih.govmetwarebio.com Challenges in DMI that are actively being addressed include improving spatial resolution and optimizing tracer administration and quantification methods. nih.gov

Future directions in this area include:

Enhanced DMI Tracers: Synthesizing and evaluating novel deuterated tracers, potentially including derivatives of 4-nitroaniline, to probe specific metabolic pathways with higher sensitivity and specificity. nih.govbohrium.com

Correlative Imaging: Combining DMI with other imaging modalities, such as positron emission tomography (PET) or magnetic resonance spectroscopy (MRS), to obtain a more comprehensive understanding of biological processes. bohrium.comnih.gov

Advanced NMR Techniques: Utilizing advanced solid-state NMR techniques to study the structure and dynamics of materials incorporating this compound, such as photorefractive polymers. pharmaffiliates.com

Exploration of Novel Applications in Green Chemistry and Sustainable Chemical Processes

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. jetir.orgpetsd.orgmdpi.com The development of more sustainable methods for producing and utilizing compounds like this compound is an emerging research focus.

Recent research has highlighted the use of greener catalysts, such as those based on earth-abundant metals, and alternative energy sources like microwaves for deuteration reactions. acs.orgcardiff.ac.uk These approaches align with the goals of green chemistry by reducing reliance on precious metals and minimizing energy consumption. jetir.org

Potential future applications in this domain include:

Green Catalysis: Expanding the use of biocatalysts, such as enzymes, and nanocatalysts for the synthesis and transformation of deuterated anilines. jetir.org These catalysts can offer high selectivity under mild reaction conditions. jetir.org

Life Cycle Assessment (LCA): Conducting comprehensive LCAs for the synthesis and application of this compound to identify areas for environmental improvement throughout its lifecycle. petsd.org This includes evaluating the environmental impact of different synthetic routes and end-of-life considerations.

Enhanced Computational Predictions of Isotope Effects and Molecular Behavior in Complex Environments

Computational chemistry plays a crucial role in understanding and predicting the properties and behavior of molecules. For isotopically labeled compounds, computational methods can be used to predict kinetic isotope effects (KIEs) and changes in molecular properties upon deuteration.

Ab initio molecular orbital methods and density functional theory (DFT) calculations can be employed to predict deuterium isotope effects on NMR chemical shifts and to study the strength of hydrogen bonds. researchgate.netresearchgate.netmdpi.com These predictions can then be correlated with experimental data to gain a deeper understanding of molecular structure and dynamics. For example, calculations can help to elucidate how the deuteration in this compound affects its electronic structure and intermolecular interactions. acs.org

Future research in this area will likely involve:

Advanced Computational Models: Developing and applying more sophisticated computational models that can accurately predict the behavior of deuterated compounds in complex environments, such as in solution or within a biological matrix. researchgate.netnih.gov This includes accounting for solvent effects and non-covalent interactions.

Machine Learning: Utilizing machine learning algorithms to accelerate the prediction of isotope effects and to identify promising new applications for deuterated compounds based on their predicted properties. numberanalytics.com

Correlating Theory with Experiment: Strengthening the feedback loop between computational predictions and experimental validation to refine theoretical models and guide the design of new experiments. nih.gov

Q & A

Q. What are the key physicochemical properties of 4-Nitroaniline-2,3,5,6-D4 that influence its stability and storage conditions?

- Methodological Answer : The stability of this compound is influenced by its hygroscopic nature and sensitivity to light. Key properties include:

- Molecular weight : 142.14 g/mol (deuterated form) .

- Deuterium substitution : Positions 2,3,5,6 on the benzene ring reduce reactivity in hydrogen-bonding interactions compared to the non-deuterated form .

- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent decomposition and isotopic exchange .

- Purity : Isotopic purity (≥98 atom% D) must be verified via mass spectrometry (MS) or nuclear magnetic resonance (NMR) .

Q. How is this compound synthesized, and what role does deuteration play in isotopic purity?

- Methodological Answer : Synthesis involves direct deuteration of non-deuterated 4-nitroaniline:

Deuteration : React 4-nitroaniline with D₂O or deuterated acids (e.g., D₂SO₄) under controlled conditions to replace protons at positions 2,3,5,6 .

Purification : Use column chromatography or recrystallization in deuterated solvents (e.g., DMSO-d₆) to minimize proton contamination .

Validation : Confirm isotopic purity via NMR (absence of proton signals at 7–8 ppm) or high-resolution MS (m/z = 142.14) .

Advanced Research Questions

Q. What analytical techniques are most effective for confirming the isotopic purity and positional deuteration in this compound?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Absence of aromatic proton signals confirms deuteration at positions 2,3,5,6. Residual protons at position 1 (NH₂) appear as a singlet (~6.5 ppm) .

- ²H NMR : Quantifies deuterium incorporation; peaks at ~7 ppm confirm aromatic deuteration .

- Mass Spectrometry (MS) :

- High-resolution MS : Exact mass (m/z 142.14) distinguishes isotopic peaks from non-deuterated impurities (m/z 138.12) .

- Isotopic ratio analysis : Ensures ≥98 atom% D purity .

Q. How do isotopic effects of deuterium substitution impact the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions compared to the non-deuterated form?

- Methodological Answer : Deuterium’s higher mass and lower zero-point energy alter reaction kinetics:

- Kinetic Isotope Effects (KIE) :

- Primary KIE : Reduced reactivity in NAS due to stronger C-D bonds (e.g., k_H/k_D ~ 2–7 for nitro group displacement) .

- Secondary KIE : Deuteration at adjacent positions (2,3,5,6) stabilizes transition states, altering regioselectivity .

- Experimental Design :

- Compare reaction rates (HPLC or GC-MS) between deuterated and non-deuterated forms under identical conditions .

Q. What strategies resolve contradictions in kinetic data obtained from deuterated vs. non-deuterated 4-Nitroaniline in mechanistic studies?

- Methodological Answer : Contradictions arise from unaccounted isotopic effects or proton contamination:

Q. Control Experiments :

Q. Computational Modeling :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.